Product packaging for Methyl 4-bromo-1H-indole-6-carboxylate(Cat. No.:CAS No. 882679-96-1)

Methyl 4-bromo-1H-indole-6-carboxylate

Cat. No.: B3022645
CAS No.: 882679-96-1
M. Wt: 254.08 g/mol
InChI Key: BHADJPVQZXGIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-1H-indole-6-carboxylate (CAS 882679-96-1) is a high-purity chemical reagent designed for advanced research and development applications. This compound features a molecular formula of C 10 H 8 BrNO 2 and a molecular weight of 254.08 g/mol . Its structure incorporates both a bromine atom and an ester group on the indole scaffold, making it a highly versatile and valuable synthetic intermediate . This compound is primarily used as a key building block in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure in drug design, known for its ability to interact with diverse biological targets . The reactive bromine substituent at the 4-position enables further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse array of complex derivatives . Simultaneously, the methyl ester group at the 6-position can be hydrolyzed to a carboxylic acid or transformed into other functional groups, providing an additional handle for molecular diversification . This makes this compound an essential precursor in the synthesis of potential pharmaceuticals, including investigational anticancer and antiviral agents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use . Researchers should handle this material with appropriate care, referring to the relevant safety data sheet. The typical supplied purity is 97% , and it is recommended to store the product sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B3022645 Methyl 4-bromo-1H-indole-6-carboxylate CAS No. 882679-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHADJPVQZXGIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CN2)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646098
Record name Methyl 4-bromo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882679-96-1
Record name Methyl 4-bromo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Bromo 1h Indole 6 Carboxylate and Analogous Brominated Indole Carboxylates

Direct Synthetic Routes to Methyl 4-bromo-1H-indole-6-carboxylate

One such analogous method is the synthesis of "1H-Indole-7-carboxylic acid, 4-bromo-, Methyl ester," which starts from 4-bromo-2-nitrobenzoic acid. This process involves the esterification of the carboxylic acid, followed by a reaction with an appropriate reagent to form the indole (B1671886) ring.

A proposed direct synthesis for "this compound" could, therefore, commence with a suitably substituted benzene (B151609) derivative, such as 4-bromo-3-nitrotoluene. This starting material could undergo a series of transformations, including oxidation of the methyl group to a carboxylic acid, followed by esterification and subsequent reductive cyclization to form the indole nucleus. Another potential direct route is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. For the target molecule, this would entail the condensation of (4-bromo-3-carboxymethyl)phenylhydrazine with a suitable pyruvate (B1213749) derivative.

Precursor-Based Synthesis Strategies

A common and versatile approach to synthesizing complex molecules like "this compound" is to start from readily available precursors and introduce the required functional groups in a stepwise manner.

Derivatization from 4-Bromoindole (B15604) and Related Intermediates

4-Bromoindole is a key intermediate in the synthesis of various functionalized indole derivatives. Its synthesis can be achieved through several methods, including the bromination of indole or via the Batcho-Leimgruber indole synthesis. Once obtained, 4-bromoindole can be subjected to a variety of reactions to introduce the methyl carboxylate group at the 6-position.

This transformation would typically involve a Vilsmeier-Haack or Friedel-Crafts type reaction to introduce a carbonyl group at the 6-position, followed by oxidation and esterification. However, regioselectivity can be a challenge in such reactions, and protecting groups may be necessary to direct the substitution to the desired position.

Starting MaterialReagents and ConditionsProductReference
IndoleBromine, Acetic Acid4-Bromoindole
4-Bromoindole1. Vilsmeier reagent; 2. Oxidizing agent; 3. Methanol (B129727), Acid catalystThis compound (proposed)N/A

Synthetic Pathways Involving Indole-6-carboxylic Acid Precursors

An alternative and often more controlled approach involves starting with an indole molecule that already possesses the carboxylic acid or ester functionality at the 6-position. "Methyl 1H-indole-6-carboxylate" is a commercially available starting material that can be selectively brominated at the 4-position.

The direct bromination of "Methyl 1H-indole-6-carboxylate" can be achieved using various brominating agents, with N-Bromosuccinimide (NBS) being a common choice for its mild and selective nature. The reaction conditions, such as solvent and temperature, would need to be carefully optimized to favor bromination at the C-4 position of the indole ring.

Alternatively, one could start with "1H-Indole-6-carboxylic acid." This precursor would first be brominated at the 4-position, followed by esterification of the carboxylic acid to yield the final product. The esterification can be carried out using the Fischer esterification method, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

PrecursorKey Transformation(s)ReagentsProduct
Methyl 1H-indole-6-carboxylateDirect BrominationN-Bromosuccinimide (NBS)This compound
1H-Indole-6-carboxylic acid1. Bromination; 2. Fischer Esterification1. Brominating agent; 2. Methanol, Acid catalystThis compound

Advanced Synthetic Transformations for Selective Functional Group Introduction on the Indole Ring System

Modern synthetic organic chemistry offers a plethora of advanced techniques for the precise and efficient functionalization of heterocyclic compounds like indole.

Condensation and Cyclization Reactions in the Formation of Indole Carboxylates

The formation of the indole ring itself is a critical step that can be achieved through various condensation and cyclization reactions. The Fischer indole synthesis is a classic example, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of indole carboxylates, a pyruvate derivative is often used as the carbonyl component. A patent describes the synthesis of 4-bromo-7-methylindole-2-carboxylic acid via the condensation of 5-bromo-2-methylphenylhydrazine hydrochloride with ethyl pyruvate, followed by cyclization. This highlights the utility of this method for preparing brominated indole carboxylic acids.

Palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes is another powerful method for constructing the indole nucleus, as demonstrated in the synthesis of methyl indole-4-carboxylate.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-H Functionalization, Suzuki, Sonogashira) for Aryl Halide Modification

The bromine atom on the indole ring of "this compound" serves as a versatile handle for further molecular diversification through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed C-H Functionalization: Direct C-H functionalization of the indole core is a powerful tool for introducing various substituents. While this is often used to functionalize the pyrrole (B145914) ring, methods for the regioselective functionalization of the benzene ring of indoles are also being developed.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organohalide, is a widely used method for forming carbon-carbon bonds. "this compound" can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or vinyl groups at the 4-position.

Sonogashira Coupling: The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction can be applied to "this compound" to introduce alkynyl moieties, which are valuable for further transformations.

Reaction TypeSubstratesCatalyst SystemProduct Type
Suzuki CouplingThis compound, Arylboronic acidPalladium catalyst, Base4-Aryl-1H-indole-6-carboxylate
Sonogashira CouplingThis compound, Terminal alkynePalladium catalyst, Copper co-catalyst, Base4-Alkynyl-1H-indole-6-carboxylate

These advanced synthetic methods provide a powerful toolkit for both the construction of the "this compound" scaffold and its subsequent elaboration into more complex molecules.

Electrophilic and Nucleophilic Substitution Strategies on the Indole Core

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Conversely, the introduction of electron-wthdrawing groups or the conversion to an indolyl anion can facilitate nucleophilic substitution reactions.

Electrophilic Substitution:

Electrophilic aromatic substitution (EAS) is a cornerstone of indole functionalization. The pyrrole ring of the indole is significantly more reactive towards electrophiles than the benzene ring. scispace.com Typically, electrophilic attack occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. chemrxiv.org However, if the C3 position is blocked, substitution can be directed to the C2 position. researchgate.net Functionalization of the benzene ring (C4-C7) is generally more challenging and often requires specific strategies to overcome the higher reactivity of the pyrrole moiety. chim.itnih.gov

For the synthesis of brominated indole carboxylates, electrophilic bromination is a key step. Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice for its mild and selective nature. nih.gov The choice of solvent and reaction conditions can significantly influence the outcome of the bromination. For instance, the use of NBS in dimethylformamide (DMF) can favor bromination at specific positions of the indole nucleus. evitachem.com Direct bromination with molecular bromine (Br₂) is also feasible, often in a solvent like acetic acid. rsc.org

A pertinent example is the regioselective dibromination of methyl indole-3-carboxylate, which upon treatment with bromine in acetic acid, yields methyl 5,6-dibromoindole-3-carboxylate. rsc.org This demonstrates that the presence of an electron-withdrawing group at C3 can deactivate the pyrrole ring sufficiently to allow for substitution on the benzene ring.

Nucleophilic Substitution:

Nucleophilic substitution on the indole core is less common than electrophilic substitution due to the electron-rich nature of the ring. However, it can be achieved under specific circumstances. For instance, in the presence of a strong base, the N-H proton of the indole can be deprotonated to form an indolyl anion, which can then act as a nucleophile. researchgate.net

More relevant to the synthesis of substituted indoles is nucleophilic aromatic substitution (SNAr) on haloindoles. fishersci.co.uk For an SNAr reaction to occur on a bromoindole, the benzene ring typically needs to be activated by the presence of strong electron-wthdrawing groups. fishersci.co.uk This strategy allows for the introduction of a variety of nucleophiles, expanding the diversity of accessible indole derivatives.

Regioselectivity and Chemoselectivity Control in the Synthesis of Substituted Indole Carboxylates

Achieving the desired substitution pattern on the indole ring, as in this compound, hinges on the precise control of regioselectivity and chemoselectivity.

Regioselectivity:

The inherent reactivity of the indole ring dictates that electrophilic substitution generally favors the C3 position. scispace.comchemrxiv.org To achieve substitution at other positions, particularly on the benzene ring, several strategies can be employed:

Blocking the C3 Position: As seen in the dibromination of methyl indole-3-carboxylate, the presence of a substituent at C3 directs further electrophilic attack to the benzene ring. rsc.org

Directing Groups: The use of a directing group, often attached to the indole nitrogen, can steer electrophiles to specific positions on the benzene ring. chim.itnih.gov For example, a pivaloyl group at the C3 position can direct arylation to the C5 and C4 positions. chim.it Similarly, a formyl group at C3 has been shown to direct C-H arylation to the C4-position. acs.org

Reaction Conditions: The choice of reagents and reaction conditions can influence the regiochemical outcome. For instance, enzymatic halogenation using tryptophan halogenases can exhibit high regioselectivity for specific positions on the indole ring. mdpi.com

The synthesis of 4-functionalized indoles is particularly challenging. One approach involves the construction of the indole ring from a pre-functionalized benzene derivative, such as a 2,3-dihaloaniline, which can then be elaborated to the desired indole.

Chemoselectivity:

Chemoselectivity becomes crucial when multiple reactive sites are present in the molecule. In the context of synthesizing brominated indole carboxylates, key considerations include:

Pyrrole vs. Benzene Ring Reactivity: The primary challenge is to favor bromination on the less reactive benzene ring over the highly reactive pyrrole ring. This is often achieved by deactivating the pyrrole ring with an electron-withdrawing group at C2 or C3, or by protecting the indole nitrogen. nih.gov

Functional Group Compatibility: The chosen synthetic route must be compatible with the existing functional groups, such as the methyl ester. For instance, harsh reaction conditions that could lead to the hydrolysis of the ester must be avoided.

The following table summarizes the regiochemical outcome of the bromination of various indole derivatives, highlighting the influence of substituents on the reaction.

Indole Substrate Brominating Agent Solvent Major Product(s) Reference
Methyl indole-3-carboxylateBr₂Acetic AcidMethyl 5,6-dibromoindole-3-carboxylate rsc.org
3-MethylindoleNBSCCl₄ (radical conditions)3-(Bromomethyl)indole nih.gov
3-MethylindoleNBSCH₂Cl₂ (ionic conditions)2-Bromo-3-methylindole nih.gov
IndoleNBSDMF3-Bromoindole evitachem.com
N-AcetylindoleBr₂Acetic Acid3-Bromo-N-acetylindole researchgate.net

This data illustrates the delicate balance of electronic and steric factors that govern the outcome of electrophilic bromination on the indole core. The synthesis of a specific isomer like this compound would likely involve a multi-step sequence, potentially starting with a pre-functionalized benzene ring or employing a directing group strategy to achieve the desired 4-bromo substitution pattern on an indole-6-carboxylate precursor.

Reactivity and Chemical Transformations of Methyl 4 Bromo 1h Indole 6 Carboxylate

Reactions at the Bromine Substituent

The carbon-bromine bond at the C4 position of the indole (B1671886) ring is a key site for synthetic modification. This bond can be activated and participate in various catalytic cross-coupling reactions, providing a powerful tool for the introduction of new carbon-carbon and carbon-heteroatom bonds.

The activation of the C-Br bond is a critical first step for many cross-coupling reactions. This is typically achieved through the use of a transition metal catalyst, most commonly a palladium complex. The catalytic cycle often begins with the oxidative addition of the aryl bromide to a low-valent metal center (e.g., Pd(0)). This step involves the insertion of the metal into the C-Br bond, forming an organometallic intermediate. The efficiency of this activation is influenced by the nature of the ligands coordinated to the metal center. These ligands play a crucial role in modulating the electron density and steric environment of the catalyst, thereby affecting its reactivity and selectivity. For instance, the choice of phosphine (B1218219) ligands can significantly impact the rate and outcome of subsequent coupling steps. While specific studies detailing ligand exchange and catalytic activation exclusively for Methyl 4-bromo-1H-indole-6-carboxylate are not extensively documented in the provided results, the principles of C-Br bond activation in similar aryl bromides are well-established in organic synthesis. The presence of the electron-withdrawing carboxylate group can influence the electron density of the indole ring and, consequently, the reactivity of the C-Br bond towards catalytic activation.

Once the carbon-bromine bond is activated by a suitable catalyst, the resulting organometallic intermediate can react with a variety of nucleophiles and electrophiles in cross-coupling reactions. These reactions are fundamental for building molecular complexity.

Common cross-coupling reactions that bromoindoles undergo include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindole with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures. For a related compound, methyl 6-bromo-4-chloro-1H-indole-2-carboxylate, Suzuki-Miyaura coupling with arylboronic acids has shown high efficiency, particularly under microwave irradiation. evitachem.com Catalyst screening revealed that Pd(PPh₃)₄ was more effective than Pd(dppf)Cl₂, and the choice of base and solvent system was crucial to minimize side reactions like protodebromination. evitachem.com

Heck Coupling: This reaction pairs the bromoindole with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted indole.

Sonogashira Coupling: This palladium-catalyzed reaction couples the bromoindole with a terminal alkyne, providing a direct route to alkynyl-substituted indoles. The reaction of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various aromatic alkynes demonstrates the utility of this method for introducing alkynyl moieties onto the indole scaffold. nih.gov

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner with the bromoindole, catalyzed by palladium.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromoindole with an amine in the presence of a palladium catalyst.

The reactivity of the bromoindole in these cross-coupling reactions can be influenced by the electronic nature of the coupling partners. For example, in Suzuki-Miyaura couplings of a similar bromo-chloro-indole derivative, electron-deficient boronic acids were found to couple faster than electron-rich ones. evitachem.com

Table 1: Examples of Cross-Coupling Reactions on Bromoindole Scaffolds

Coupling ReactionNucleophile/ElectrophileCatalyst System (Typical)Resulting Bond
Suzuki-MiyauraArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C-C (Aryl-Aryl)
HeckAlkenePd catalyst, BaseC-C (Aryl-Vinyl)
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseC-C (Aryl-Alkynyl)
StilleOrganostannanePd catalystC-C (Aryl-Aryl/Vinyl/Alkynyl)
Buchwald-HartwigAminePd catalyst, Ligand, BaseC-N (Aryl-Amine)

Transformations Involving the Indole Nitrogen Atom

The nitrogen atom of the indole ring is a nucleophilic center and can readily participate in various chemical transformations, allowing for the introduction of a wide range of substituents.

The hydrogen atom on the indole nitrogen can be replaced with various alkyl or acyl groups.

N-Alkylation: This is typically achieved by treating the indole with an alkyl halide in the presence of a base. For example, the N-methylation of 4-bromoindole (B15604) has been accomplished using iodomethane (B122720) and potassium carbonate in DMF. Similarly, 6-bromoindole (B116670) has been N-alkylated with methyl bromoacetate (B1195939) using sodium hydride as the base in DMF. nih.gov These reactions provide a straightforward method to introduce alkyl chains or functionalized alkyl groups onto the indole nitrogen.

N-Acylation: Acyl groups can be introduced onto the indole nitrogen using acylating agents such as acid chlorides or anhydrides, usually in the presence of a base. This modification can be used to introduce a variety of functional groups and can also serve as a protecting group strategy for the indole nitrogen.

Table 2: Examples of N-Alkylation Reactions on Bromoindoles

Bromoindole SubstrateAlkylating AgentBaseSolventProductReference
4-BromoindoleIodomethanePotassium carbonateDMF4-Bromo-1-methyl-1H-indole
6-BromoindoleMethyl bromoacetateSodium hydrideDMFMethyl 2-(6-bromo-1H-indol-1-yl)acetate nih.gov
6-BromoindoleMethyl 5-(chloromethyl)-2-methylfuran-3-carboxylateSodium hydrideDMFMethyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate nih.gov

While direct transformation of the indole nitrogen into an aza-indole analogue from this compound is not explicitly detailed, the functionalization of the indole nitrogen is a key step in the synthesis of more complex heterocyclic systems. For instance, N-alkylation with propargyl bromide followed by a cycloaddition reaction can lead to the formation of fused heterocyclic systems. This type of strategy highlights how modifications at the indole nitrogen can serve as a gateway to diverse chemical scaffolds.

Chemical Modifications at the Methyl Carboxylate Moiety

The methyl carboxylate group at the C6 position is another important functional handle for chemical modification.

The most common transformation of the ester group is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by treatment with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. nih.gov The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

Amide formation can be accomplished by activating the carboxylic acid (e.g., with a coupling reagent like HATU or EDC) and then reacting it with an amine. This allows for the introduction of a wide array of substituents and is a common strategy in the synthesis of biologically active molecules.

Furthermore, the ester can potentially be reduced to an alcohol using reducing agents like lithium aluminum hydride. This primary alcohol can then undergo further transformations, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution reactions.

Ester Hydrolysis to Carboxylic Acid and Subsequent Derivatization (e.g., Amidation, Reduction)

The ester group at the C-6 position is a primary site for chemical modification, beginning with its hydrolysis to the corresponding carboxylic acid.

Ester Hydrolysis: The methyl ester of this compound can be readily hydrolyzed under basic conditions to yield 4-bromo-1H-indole-6-carboxylic acid. This saponification reaction is typically carried out using an aqueous solution of an alkali metal hydroxide, such as sodium hydroxide or lithium hydroxide, in a protic solvent like methanol or ethanol. nih.govclockss.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt during acidic workup furnishes the free carboxylic acid.

Amidation: The resulting 4-bromo-1H-indole-6-carboxylic acid serves as a precursor for the synthesis of various amide derivatives. Direct condensation with an amine is generally inefficient and requires activation of the carboxylic acid. This is commonly achieved using peptide coupling reagents. uni-kiel.deuantwerpen.be A variety of such reagents can be employed, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or onium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.com The process involves the in-situ formation of a highly reactive activated ester or similar species, which is then readily attacked by the amine nucleophile to form the stable amide bond. uni-kiel.de This method allows for the synthesis of a wide array of primary, secondary, and tertiary amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-bromo-6-(hydroxymethyl)-1H-indole. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. However, care must be taken as such potent hydrides can potentially reduce the indole ring itself under certain conditions. acs.org

Alternatively, a decarbonylative reduction pathway offers a method for the formal replacement of the carboxylic acid group with a hydrogen atom. Modern palladium-catalyzed methods can achieve this direct step-down reduction of carboxylic acids to the corresponding arenes under relatively mild, redox-neutral conditions. rsc.org This transformation would convert 4-bromo-1H-indole-6-carboxylic acid into 4-bromo-1H-indole.

Table 1: Derivatization Reactions of the Carboxylate Group
TransformationProductTypical Reagents
Ester Hydrolysis4-bromo-1H-indole-6-carboxylic acidNaOH or LiOH in MeOH/H₂O
Amidation4-bromo-1H-indole-6-carboxamide1. Activation (e.g., HATU, DCC) 2. Amine (R-NH₂)
Carboxylic Acid Reduction4-bromo-6-(hydroxymethyl)-1H-indoleLiAlH₄ in THF
Decarbonylative Reduction4-bromo-1H-indolePalladium catalyst, Silane

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group, converting this compound into a different ester. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In an acid-catalyzed reaction, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a different alcohol (e.g., ethanol, propanol). In a base-catalyzed process, an alkoxide (e.g., sodium ethoxide) acts as the nucleophile in an addition-elimination mechanism. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol corresponding to the incoming ester group is typically used in large excess, often as the solvent, to shift the reaction equilibrium in the forward direction. masterorganicchemistry.com

Reactivity of the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the reactivity and regioselectivity of these reactions are significantly modulated by the deactivating effects of the bromo and methyl carboxylate substituents.

Electrophilic Aromatic Substitution Reactions

Indoles typically undergo electrophilic aromatic substitution (EAS) preferentially at the C-3 position of the pyrrole (B145914) ring, as this leads to the most stable cationic intermediate (a Wheland intermediate) where the aromaticity of the benzene (B151609) ring is preserved. echemi.comstackexchange.com

However, in this compound, the electronic landscape is altered.

The methyl carboxylate group at C-6 is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta (C-5 and C-7) positions.

Both substituents deactivate the ring towards electrophilic attack and direct incoming electrophiles to the same positions: C-5 and C-7. Therefore, any EAS reaction, such as nitration or halogenation, would be expected to occur at these sites. rsc.orgrsc.org Due to the combined deactivating effect, these reactions would likely require harsher conditions (e.g., stronger acids, higher temperatures) than those used for unsubstituted indole. libretexts.org The reaction with trifluoroacetyl nitrate, for instance, has been shown to be an effective method for the nitration of various substituted indoles. rsc.org

Nucleophilic Aromatic Substitution Reactions

The C-4 bromo substituent opens avenues for nucleophilic substitution, primarily through two distinct pathways.

Direct Nucleophilic Aromatic Substitution (SNAr): The direct displacement of the bromide by a nucleophile via the classical addition-elimination (SNAr) mechanism is challenging for this substrate. libretexts.orglibretexts.org Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.org In this compound, the strongly deactivating ester group is at the C-6 position, which is meta to the bromine, providing insufficient electronic activation for a facile SNAr reaction. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: A far more synthetically viable approach for functionalizing the C-4 position is through palladium-catalyzed cross-coupling reactions. mdpi.comyoutube.com The C-Br bond serves as an effective handle for these transformations.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the indole with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. nih.govlibretexts.org This would yield 4-aryl-1H-indole-6-carboxylates.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the bromoindole with a primary or secondary amine, catalyzed by a palladium-phosphine complex. This provides a route to 4-aminoindole (B1269813) derivatives.

Other Couplings: Other palladium-catalyzed reactions, such as Heck (with alkenes), Sonogashira (with terminal alkynes), and cyanation reactions, are also feasible, allowing for the introduction of a wide range of functional groups at the C-4 position.

Table 2: Functionalization of the C4-Bromo Position
Reaction TypeCoupling PartnerBond FormedProduct Type
Suzuki-Miyaura CouplingAr-B(OH)₂C-C4-Aryl-indole
Buchwald-Hartwig AminationR₂NHC-N4-Amino-indole
Heck CouplingAlkeneC-C4-Alkenyl-indole
Sonogashira CouplingAlkyneC-C4-Alkynyl-indole

Rearrangement Reactions and Pericyclic Processes

The indole ring is a stable aromatic system, and as such, rearrangement reactions of the core heterocyclic structure of this compound are not common under standard laboratory conditions. However, the broader field of indole chemistry includes several important pericyclic and rearrangement reactions.

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. msu.edulibretexts.org While the subject molecule itself is unlikely to undergo a spontaneous pericyclic reaction, its derivatives can be designed to participate in such transformations. For example:

medium.commedium.com-Sigmatropic Rearrangements: The Fischer indole synthesis, a classic method for forming the indole ring, involves a key medium.commedium.com-sigmatropic rearrangement of an N-arylhydrazone. medium.com Similarly, Claisen rearrangements of O-allyl or N-allyl indole derivatives are known, which would require prior functionalization of the subject molecule. nih.gov

Electrocyclic Reactions: Electrocyclization of a 3-butadienylindole derivative can be used to construct a carbazole (B46965) ring system, demonstrating how the indole can participate in ring-forming pericyclic processes. nih.gov

Cope Rearrangement: While rare, dearomative Cope rearrangements of specifically substituted indole derivatives have been reported, showcasing the potential for the indole ring to participate in this type of medium.commedium.com-sigmatropic shift under specific steric or electronic driving forces. nih.gov

Some indole systems can also undergo other types of rearrangements, such as the Sommelet-Hauser rearrangement, which involves the medium.comsemanticscholar.org-sigmatropic shift of a sulfonium (B1226848) ylide. semanticscholar.org These reactions, however, are not intrinsic to the parent this compound but rather illustrate the potential reactivity of its specifically tailored derivatives.

Compound Index

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
4-bromo-1H-indole-6-carboxylic acid
4-bromo-6-(hydroxymethyl)-1H-indole
4-bromo-1H-indole
Dicyclohexylcarbodiimide (DCC)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Lithium aluminum hydride (LiAlH₄)
Trifluoroacetyl nitrate

Advanced Spectroscopic Characterization and Elucidation of Methyl 4 Bromo 1h Indole 6 Carboxylate Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For Methyl 4-bromo-1H-indole-6-carboxylate, the spectrum is expected to show distinct signals for each proton. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm) due to its acidic nature. The aromatic protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by the electronic effects of the bromo and methyl carboxylate substituents. The methyl protons of the ester group will be observed as a sharp singlet in the upfield region (δ ≈ 3.9 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show ten distinct signals. The carbonyl carbon of the ester is the most deshielded, appearing significantly downfield (δ > 160 ppm). The carbons of the indole ring appear in the range of δ 100-140 ppm. oregonstate.edu The carbon atom attached to the bromine (C4) would be shifted upfield relative to a non-substituted carbon due to the heavy atom effect. The methyl carbon of the ester group is found at a characteristic upfield position (δ ≈ 52 ppm).

2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitive assignments.

COSY would establish the connectivity between adjacent protons, for instance, between H5 and H7 on the benzene (B151609) portion of the indole ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons, for example, by observing correlations from the N-H proton to C2 and C7a, and from the methyl protons to the carbonyl carbon. researchgate.net

Interactive Table: Predicted NMR Data for this compound
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
N-H~11.5 (br s)-C2, C3, C7a
H2~7.4 (t)~125C3, C3a, C7a
H3~6.6 (t)~102C2, C3a, C4
C3a-~128H2, H3, H5
C4-~115H3, H5
H5~8.0 (d)~123C3a, C4, C6, C7
C6-~126H5, H7, -COOCH₃
H7~7.8 (d)~114C3a, C5, C6, C7a
C7a-~136N-H, H2, H5, H7
-COOCH₃-~167H5, H7, -OCH₃
-COOCH₃~3.9 (s)~52-C=O

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unequivocal determination of the elemental composition.

For this compound (C₁₀H₈BrNO₂), the calculated exact mass is 252.9738 u. HRMS analysis would be expected to yield a measured mass within a few parts per million (ppm) of this value, confirming the molecular formula. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br).

Fragment analysis, often aided by tandem mass spectrometry (MS/MS), provides structural information. Common fragmentation pathways for this molecule would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): [M - 31]⁺

Loss of the entire methoxycarbonyl group (•COOCH₃): [M - 59]⁺

Loss of bromine atom (•Br): [M - 79/81]⁺

Decarbonylation following ester loss: [M - 59 - 28]⁺

Interactive Table: HRMS Data for this compound
SpeciesFormulaCalculated Exact Mass (u)Expected Observation
[M(⁷⁹Br)]⁺C₁₀H₈⁷⁹BrNO₂252.9738Molecular ion, confirmed by high mass accuracy
[M(⁸¹Br)]⁺C₁₀H₈⁸¹BrNO₂254.9718Isotopic partner to M(⁷⁹Br), ~97% relative abundance
[M-OCH₃]⁺C₉H₅BrNO221.9582 / 223.9561Key fragment ion
[M-COOCH₃]⁺C₉H₆BrN194.9659 / 196.9639Key fragment ion
[M-Br]⁺C₁₀H₈NO₂174.0555Fragment ion indicating loss of halogen

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

FT-IR Spectroscopy: In the FT-IR spectrum, the N-H stretching vibration of the indole ring is expected as a sharp to moderately broad band around 3400-3300 cm⁻¹. The most intense absorption would be the C=O stretching of the ester group, typically found in the 1725-1700 cm⁻¹ region. Other key vibrations include the aromatic C=C stretching bands between 1600-1450 cm⁻¹, the C-O stretching of the ester around 1300-1200 cm⁻¹, and the C-Br stretching vibration, which appears in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds and aromatic rings often give strong Raman signals. Therefore, the indole ring breathing modes and C=C stretching vibrations are expected to be prominent. The C=O stretch is also observable, though typically weaker than in the IR spectrum. The symmetric vibrations of the molecule are often more intense in the Raman spectrum, providing a different perspective on the molecular structure compared to FT-IR. nih.gov

Interactive Table: Key Vibrational Frequencies
Functional Group / VibrationTechniqueExpected Wavenumber (cm⁻¹)Notes
N-H StretchFT-IR3400 - 3300Characteristic of indole N-H
Aromatic C-H StretchFT-IR, Raman3100 - 3000Multiple weak to medium bands
Aliphatic C-H Stretch (Methyl)FT-IR, Raman3000 - 2850From the ester methyl group
C=O Stretch (Ester)FT-IR1725 - 1700Typically the strongest band in IR
Aromatic C=C StretchFT-IR, Raman1600 - 1450Multiple bands, characteristic of the indole ring
C-O Stretch (Ester)FT-IR1300 - 1200Strong band
Indole Ring BreathingRaman1010, 760Often strong in Raman spectra researchgate.net
C-Br StretchFT-IR, Raman< 600In the fingerprint/far-IR region

Electronic Absorption (UV-Vis) and Emission (Fluorescence/Photoluminescence) Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of the molecule.

UV-Vis Absorption: Indole and its derivatives are known to exhibit characteristic absorption spectra due to π-π* electronic transitions. researchgate.net Typically, two main absorption bands are observed: the ¹Lₐ band and the ¹Lₑ band. nih.gov For substituted indoles, these bands are often found in the range of 260-300 nm. The positions and intensities of these bands are sensitive to the nature and position of substituents. Electron-withdrawing groups like the bromo and carboxylate substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. core.ac.uknih.gov

Fluorescence Spectroscopy: Many indole derivatives are fluorescent, a property famously exploited in studies of the amino acid tryptophan. researchgate.net Upon excitation at a wavelength corresponding to an absorption maximum, the molecule can emit light at a longer wavelength (a Stokes shift). The fluorescence emission spectrum is sensitive to the polarity of the solvent. The presence of the heavy bromine atom may, however, lead to quenching of the fluorescence through intersystem crossing, potentially resulting in a lower quantum yield compared to non-halogenated analogs. nih.gov

Interactive Table: Electronic Spectroscopy Properties
PropertyTechniqueExpected Wavelength Range (nm)Notes
¹Lₐ Absorption BandUV-Vis~280 - 300Position influenced by substituents
¹Lₑ Absorption BandUV-Vis~260 - 280Often appears as a shoulder or distinct peak
Fluorescence EmissionFluorescence~340 - 380Dependent on excitation wavelength and solvent polarity

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing (Inferences from related indole carboxylates)

While a specific crystal structure for this compound may not be publicly available, its solid-state structure can be inferred from analyses of closely related compounds like 5-methoxy-1H-indole-2-carboxylic acid and other substituted indoles. mdpi.comnih.govnih.gov

Surface-Enhanced Raman Scattering (SERS) for Investigating Adsorption Mechanisms and Interfacial Interactions

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for obtaining vibrational spectra of molecules adsorbed on nanostructured metal surfaces, typically silver or gold. lmaleidykla.lt The SERS effect can enhance the Raman signal by several orders of magnitude, allowing for the study of minute quantities of material.

For this compound, SERS can provide information on its orientation and interaction with the metal surface. The indole ring, with its extended π-electron system, has a high affinity for noble metal surfaces. researchgate.netnih.gov It is likely that the molecule adsorbs onto the surface via the indole ring, adopting a tilted or perpendicular orientation to maximize π-metal interaction.

The enhancement of specific vibrational modes can indicate this orientation. For instance, a strong enhancement of the indole ring breathing modes would support the interaction of the ring with the surface. researchgate.net Changes in the frequency of the N-H and C=O stretching modes upon adsorption could indicate their involvement, or lack thereof, in the surface interaction. lmaleidykla.lt The SERS spectrum can thus elucidate the primary adsorption sites and the interfacial behavior of the molecule. beilstein-journals.org

Computational Chemistry and Theoretical Investigations of Methyl 4 Bromo 1h Indole 6 Carboxylate

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Researchers seeking this information would likely need to perform the computational calculations themselves or await the publication of such a study in the scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects (Inferences from related indole (B1671886) derivatives)

MD simulations can predict how the compound behaves in a biological environment, particularly in aqueous solutions. These simulations explicitly model solvent molecules, allowing for the investigation of solvent-mediated interactions and the role of hydration shells, which can significantly influence binding affinity and specificity with biological targets. easychair.org By simulating the compound's movements, conformational changes, and interactions with surrounding water molecules, researchers can understand its stability, flexibility, and how it presents itself to potential binding partners. For instance, simulations can reveal whether the bromine atom and the methyl carboxylate group are exposed to the solvent or prefer to be shielded, which has implications for its interaction with protein receptors.

Furthermore, MD simulations are crucial for understanding the energetics and kinetics of a ligand binding to its target. easychair.org By simulating the process of a ligand approaching and entering the binding site of a protein, these studies can elucidate the most probable binding pathways and the associated energy changes. This provides a more dynamic and realistic picture than static docking models. For indole derivatives, which are known to interact with a wide range of biological targets, MD simulations can help refine docking poses, predict binding free energies, and identify key stable interactions that are maintained over time. The explicit treatment of solvent molecules in these simulations is critical, as water molecules can play a crucial role in mediating or disrupting ligand-protein interactions. easychair.orgosti.gov

In Silico Ligand-Target Interactions and Molecular Docking Studies (for potential biological applications)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. This method is crucial for understanding potential biological applications by identifying likely protein targets and elucidating the molecular basis of interaction.

While docking studies specifically for Methyl 4-bromo-1H-indole-6-carboxylate are not prominent, research on closely related 5-bromoindole (B119039) derivatives provides significant insights into its potential interactions. A study on newly synthesized 5-bromoindole-2-carboxylic acid hydrazone derivatives investigated their potential as inhibitors of VEGFR-2 tyrosine kinase, a key target in angiogenesis and cancer. d-nb.info Molecular docking of these compounds into the VEGFR-2 active site revealed important binding interactions and predicted their binding energies. d-nb.info

The 5-bromo-1H-indole core was shown to form crucial interactions within the kinase's binding pocket. Notably, it participated in multiple pi-alkyl interactions with key amino acid residues such as Leu889, Ile888, and Leu1019. d-nb.info Additionally, other parts of the molecule formed hydrogen bonds with residues like Asp1046. d-nb.info These findings suggest that the bromoindole scaffold of this compound could similarly anchor within the hydrophobic regions of kinase active sites. The bromine atom at the C-4 position and the methyl carboxylate at C-6 would influence the specific orientation and interactions, potentially forming halogen bonds or hydrogen bonds, respectively, with the protein target.

The binding energies calculated in these studies provide a quantitative estimate of the binding affinity. For the most promising 5-bromoindole derivatives, the predicted binding energies were comparable to that of the known inhibitor Sorafenib, indicating strong potential for inhibition. d-nb.info

Compound Derivative Target Protein Binding Energy (kcal/mol) Key Interactions
5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazideVEGFR-2 Tyrosine Kinase-8.76H-bond with Asp1046; Pi-alkyl interactions with Leu889, Ile888, Leu1019, Val848, Leu1035, Ala866. d-nb.info
5-bromo-N'-(4-chlorobenzylidene)-1H-indole-2-carbohydrazideVEGFR-2 Tyrosine Kinase-8.61H-bond with Asp1046; Pi-alkyl interactions with Val848, Leu1035, Ala866, Leu889, Ile888, Leu1019. d-nb.info
5-bromo-N'-(furan-2-ylmethylene)-1H-indole-2-carbohydrazideVEGFR-2 Tyrosine Kinase-8.11H-bond with Asp1046; Pi-alkyl interactions with Val848, Leu1035, Ala866, Leu889, Ile888, Leu1019. d-nb.info
Sorafenib (Reference)VEGFR-2 Tyrosine Kinase-8.99H-bonds with Cys919, Asp1046; Pi-pi stacking with Phe918; Pi-alkyl interactions with Leu840, Val848, Ala866, Val899, Leu1035. d-nb.info

These studies underscore the utility of in silico docking for identifying potential therapeutic targets for this compound and for guiding the design of more potent derivatives by optimizing interactions within the target's binding site. d-nb.info

Applications of Methyl 4 Bromo 1h Indole 6 Carboxylate in Advanced Chemical and Biological Research

Medicinal Chemistry and Rational Drug Design

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The strategic placement of a bromine atom and a methyl carboxylate group, as seen in Methyl 4-bromo-1H-indole-6-carboxylate, provides synthetic handles for creating diverse molecular libraries to screen for various biological targets.

Utilization as a Key Building Block for the Synthesis of Novel Pharmaceutical Agents

This compound is classified as a heterocyclic building block, primarily used as an intermediate in the synthesis of more complex organic molecules and potential pharmaceutical agents. Halogenated indoles are significant in medicinal chemistry, often serving as starting materials for bioactive compounds. The bromine atom can be replaced or modified through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse functional groups. Simultaneously, the methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functionalities, further expanding the molecular diversity achievable from this single precursor.

Scaffold for the Development of Antibacterial Compounds and Antibiotic Potentiators

Research has highlighted the role of the closely related 6-bromoindole (B116670) scaffold in developing agents that combat antibiotic resistance. While not directly antibacterial, derivatives of 6-bromoindole have been identified as potent antibiotic potentiators. These molecules enhance the efficacy of existing antibiotics by inhibiting bacterial defense mechanisms.

One critical pathway targeted is the production of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. H₂S helps protect these bacteria from oxidative stress, a key mechanism by which many antibiotics kill them. By inhibiting the primary H₂S-producing enzyme, bacterial cystathionine (B15957) γ-lyase (bCSE), these compounds render the bacteria more susceptible to antibiotics. The suppression of bCSE activity has been shown to considerably enhance the sensitivity of bacteria to conventional antibiotics.

The 6-bromoindole core, which can be derived from precursors like this compound, is fundamental to a series of potent bCSE inhibitors.

Compound IDFull Chemical NameRole
NL1 (2-(6-bromo-1H-indol-1-yl)acetyl)glycinebCSE Inhibitor
NL2 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acidbCSE Inhibitor
NL3 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acidbCSE Inhibitor

This table details potent bacterial cystathionine γ-lyase (bCSE) inhibitors synthesized using a 6-bromoindole core structure.

Role in the Synthesis of Anticancer Agents and Antiproliferative Compounds

The indole skeleton is a well-established pharmacophore in the design of anticancer drugs. Many indole-containing compounds have demonstrated potent antiproliferative activity, with some being used in clinical settings. The anticancer activity of these compounds often stems from their ability to inhibit key enzymes involved in cancer progression, such as protein kinases.

Bromo-substituted indoles are of particular interest. Studies on related compounds, such as isatin (B1672199) derivatives, suggest that bromine substitution at the C5 or C6 position of the indole ring can lead to increased biological activity. Derivatives of the indole scaffold have been developed as inhibitors of crucial receptor tyrosine kinases like EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are implicated in tumor growth and angiogenesis.

Furthermore, indole-based half-sandwich metal complexes have been synthesized and evaluated for their in vitro cytotoxicity against ovarian cancer cell lines, demonstrating the versatility of the indole scaffold in developing novel metallodrugs.

Exploration in the Development of Therapeutics for Neurological Disorders

The indole nucleus is a cornerstone in the development of agents for central nervous system (CNS) disorders. Marketed drugs such as Binedaline (antidepressant) and Pindolol (antihypertensive with CNS effects) feature this core structure. The indole framework is recognized for its potential in creating compounds with anticonvulsant, antidepressant, and sedative-hypnotic activities. nih.gov

Phytochemicals derived from indoles, like indole-3-carbinol, have shown promise in preclinical studies for their neuroprotective properties, attributed to their antioxidant and anti-inflammatory effects. nih.gov These compounds are being investigated for their potential in managing neurodegenerative conditions such as Alzheimer's and Parkinson's disease. nih.govmdpi.com The indole scaffold's ability to be chemically modified allows for the design of derivatives that can penetrate the blood-brain barrier, a critical requirement for CNS-acting drugs. mdpi.com While direct research linking this compound to neurological therapeutics is limited, its core structure is highly relevant to this field of drug discovery.

Design and Synthesis of Enzyme Inhibitors (e.g., Bacterial Cystathionine γ-Lyase inhibitors)

As detailed in section 6.1.2, the 6-bromoindole scaffold, derivable from this compound, is a foundational component in the synthesis of specific and potent enzyme inhibitors. The primary target identified in extensive research is the bacterial cystathionine γ-lyase (bCSE).

This enzyme is crucial for H₂S production in several pathogenic bacteria. A series of inhibitors, designated NL1, NL2, and NL3, were developed based on the 6-bromoindole core. mdpi.com The synthesis of these inhibitors involves either attaching designed residues to the nitrogen atom of the indole ring or substituting the bromine atom via palladium-catalyzed cross-coupling reactions. mdpi.com NL3, for instance, has a more complex structure where the bromine atom is replaced by a 7-chlorobenzo[b]thiophene (B1589383) group. mdpi.com While NL3 is a more efficient inhibitor of bCSE than NL2, it shows less selectivity towards the human form of the enzyme (hCSE). mdpi.com

The development of these selective inhibitors represents a significant strategy in overcoming antibiotic resistance, not by killing bacteria directly, but by dismantling their defensive mechanisms.

Investigational Agents Exhibiting Diverse Biological Activities

Derivatives of the bromo-indole scaffold have been investigated for a wide array of other therapeutic applications, demonstrating the broad biological potential of this chemical class.

Antiviral Activity : Indole-2-carboxylate derivatives have been synthesized and tested for broad-spectrum antiviral activity against various RNA and DNA viruses, including influenza A, Coxsackie B3 virus (Cox B3), and herpes simplex virus-1 (HSV-1). One study identified a specific 6-bromo-indole derivative that exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. Additionally, ethyl-6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives have been reported as potent inhibitors of the influenza virus.

Anti-inflammatory Activity : Simple brominated indoles have been identified as promising leads for anti-inflammatory drugs. Research has shown that compounds like 6-bromoindole can significantly inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and tumor necrosis factor-alpha (TNFα). Their mechanism of action involves inhibiting the translocation of the nuclear factor kappa B (NFκB), a key regulator of the inflammatory response.

Antifungal Activity : Indole derivatives have been synthesized to address the rise of drug-resistant fungal infections. Studies have shown that certain indole compounds exhibit good to moderate antifungal activity against pathogenic fungi, including various strains of Candida albicans. Some of these derivatives have proven effective even against fluconazole-resistant strains, suggesting they could be developed as novel antifungal agents.

Anti-HIV Activity : The indole core is also a scaffold for developing anti-HIV agents. Derivatives have been designed as inhibitors of HIV-1 integrase, a viral enzyme essential for replication. Optimizations at various positions of the indole ring, including halogenation at the C6 position, have been shown to increase inhibitory activity against the enzyme.

Biological ActivityFindingRelated Compound Class
Antiviral Potent inhibitor of influenza virus.Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives
Antiviral Exhibited reliable antiviral effect against SARS-CoV-2 in vitro.Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole
Anti-inflammatory Inhibited translocation of NFκB, reducing inflammatory mediators.6-bromoindole
Antifungal Showed activity against fluconazole-resistant Candida albicans.Indole derivatives
Anti-HIV Acted as inhibitors of HIV-1 integrase.C6-halogenated indole-2-carboxylic acid derivatives

This table summarizes the diverse biological activities investigated for various bromo-indole derivatives.

Advanced Organic Synthesis and Methodologies

The unique arrangement of reactive sites on this compound makes it a valuable tool in advanced organic synthesis. The bromine atom serves as a handle for cross-coupling reactions, while the ester can be modified through hydrolysis, amidation, or reduction. The indole nitrogen and the remaining ring positions offer further opportunities for functionalization.

Precursor for the Construction of Complex Heterocyclic Systems and Natural Product Analogues

The indole scaffold is a core component of numerous natural products and pharmaceutically active compounds. This compound acts as a strategic precursor for synthesizing more elaborate molecules. The bromine atom at the C4 position is particularly useful for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which allow for the introduction of new carbon-carbon or carbon-heteroatom bonds. This capability is crucial for assembling complex heterocyclic systems and creating analogues of natural products. For instance, bromoindoles are key intermediates in the synthesis of bioactive marine alkaloids and other therapeutic agents.

Target Heterocyclic SystemPotential Synthetic Transformation
Carboline AlkaloidsPictet-Spengler reaction following modification of the ester group.
PyrroloindolesIntramolecular cyclization strategies after functionalization at the N1 or C3 position.
Fused Indole SystemsPalladium-catalyzed annulation reactions at the C4-C5 bond.
Bi-aryl Indole DerivativesSuzuki or Stille coupling at the C4-bromo position.

Development of New Synthetic Reagents and Catalysts

While not a catalyst itself, this compound can be chemically modified to produce ligands for transition metal catalysis. The indole framework can be elaborated into bidentate or polydentate ligands that coordinate with metals like palladium, nickel, or copper. These custom catalysts can then be employed in various chemical transformations. For example, indole-based nickel catalysts have been successfully used in ethylene (B1197577) polymerization and copolymerization processes. acs.org The ability to tune the electronic and steric properties of the ligand by modifying the indole precursor allows for precise control over the catalyst's activity and selectivity. acs.org

Contributions to Chemoselective and Regioselective Synthesis Strategies

The synthesis of polysubstituted indoles requires precise control over the position of functional groups, a concept known as regioselectivity. The existing bromine and ester groups on this compound direct subsequent reactions to other specific positions on the indole ring. For example, electrophilic substitution might be directed to the C3 or C7 positions, while the N-H group can be selectively alkylated or acylated. This inherent directing ability makes the compound a valuable substrate for studying and developing new chemoselective and regioselective reaction methodologies. The distinct reactivity of the C-Br bond (e.g., metal-halogen exchange) versus the ester group (e.g., saponification) allows for sequential, controlled modifications of the molecule.

Position on Indole RingType of ReactionPotential Outcome
N1 (Nitrogen) Alkylation, Arylation, AcylationIntroduction of various substituents to modulate solubility and biological activity.
C3 Electrophilic Substitution (e.g., Vilsmeier-Haack)Functionalization to build more complex side chains.
C4 (Bromo) Cross-Coupling Reactions (e.g., Suzuki, Heck)Formation of C-C or C-Heteroatom bonds to extend the molecular framework.
C6 (Ester) Hydrolysis, Amidation, ReductionConversion to carboxylic acid, amides, or alcohol for further derivatization.

Materials Science and Functional Materials

The electron-rich nature of the indole ring system makes it an attractive component for functional organic materials. The specific substitutions on this compound provide the necessary handles to incorporate this molecule into larger polymeric or molecular structures for applications in materials science.

Incorporation into the Development of Novel Functional Polymers and Coatings with Tuned Properties

This compound can serve as a monomer for the synthesis of novel functional polymers. The bromine atom is a prime site for polymerization reactions, particularly palladium-catalyzed cross-coupling reactions like Suzuki or Stille polycondensation. This allows for the creation of indole-containing conjugated polymers. Such polymers are of interest due to their potential thermal, electronic, and optical properties. rsc.orgnih.gov By selecting appropriate co-monomers, the properties of the resulting polymer, such as its band gap, solubility, and thermal stability, can be systematically tuned. nih.govrsc.org Indole-based polymers have been investigated for applications including high-performance thermoplastics and materials for gas separation. researchgate.net

Potential Applications in Organic Electronic Materials and Optoelectronic Devices

The indole nucleus is a well-known electron-donating (p-type) moiety, making indole-containing materials suitable for use in organic electronics. Bromoindoles are utilized in the development of organic semiconductors, which are fundamental to electronic and optoelectronic devices. chemimpex.comnbinno.com Polymers or small molecules derived from this compound could function as hole-transporting layers in Organic Light-Emitting Diodes (OLEDs) or as the active layer in Organic Field-Effect Transistors (OFETs) and organic solar cells. The substitution pattern on the indole ring significantly affects its electronic transition energy, which is a key parameter for designing chromophores and fluorophores for specific optical applications. nih.gov The ability to create well-defined polymeric structures through reactions at the bromine site makes this compound a promising building block for advanced electronic materials. rsc.org

Biosensor Development and Analytical Chemistry

The indole nucleus is a significant structural motif in a variety of biologically important molecules, and its detection is crucial in fields ranging from clinical diagnostics to environmental monitoring. researchgate.net Indole and its derivatives can serve as key biomarkers for gut microbiota health and various metabolic processes. researchgate.netresearcher.life Consequently, the development of sensitive and selective biosensors for indole-containing compounds is an active area of research. These analytical platforms leverage various transduction methods, including electrochemical and optical techniques, to convert the molecular recognition of an indole derivative into a measurable signal. researchgate.netnih.gov Electrochemical sensors, for instance, often rely on the oxidation of the indole ring, a process that can be influenced by the specific substituents on the molecule. ox.ac.uk The inherent properties of a target molecule, such as this compound, can be exploited for the rational design of new analytical tools.

Potential Integration into Indole-Based Biosensor Platforms

While direct research on biosensors for this compound is not extensively documented, its potential integration into existing indole-based platforms can be inferred from its chemical structure and the principles of biosensor design. The utility of this specific compound could be realized in several ways, primarily by leveraging its unique substituents—the bromo group and the methyl carboxylate group—to facilitate detection or immobilization onto sensor surfaces.

The indole core itself is electrochemically active, and its oxidation is a common principle for electrochemical detection. ox.ac.uk The presence of a bromine atom at the 4-position and a methyl carboxylate group at the 6-position on the indole ring of this compound would modulate the electronic properties of the molecule. Specifically, these electron-withdrawing groups would likely alter the oxidation potential compared to unsubstituted indole, a factor that could be exploited to achieve selective detection in the presence of other indole derivatives.

Furthermore, the methyl carboxylate group offers a versatile chemical handle for covalent immobilization. This functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to appropriately functionalized sensor surfaces (e.g., gold electrodes or nanoparticles modified with amine groups) using standard carbodiimide (B86325) chemistry. nih.gov This covalent attachment is a critical step in the fabrication of many biosensors, ensuring the stability and reusability of the sensing platform.

In the context of biorecognition-based sensors, such as immunosensors or enzyme-based sensors, the unique three-dimensional structure and electronic distribution of this compound would dictate its specific binding to a biological recognition element like an antibody or an enzyme. nih.gov Genetically encoded biosensors, which often utilize bacterial transcription factors that respond to specific small molecules, could potentially be engineered to recognize this substituted indole. acs.orgmdpi.com The development of such a sensor would rely on identifying or evolving a protein capable of binding this compound with high affinity and specificity.

The table below summarizes various established platforms for indole detection, into which a functionalized compound like this compound could potentially be integrated.

Biosensor PlatformDetection PrincipleTarget AnalytesKey Performance Characteristics
Electrochemical Immunosensor Measures changes in current or potential upon antibody-antigen binding.Alpha-Fetoprotein (using poly(indole-5-carboxylic acid))High redox stability, low detection limit (0.33 pg mL⁻¹). nih.gov
Graphene Field-Effect Transistor (G-FET) Electrical signal change due to π-π stacking interaction between indole and graphene.Volatile IndoleDetection range of 10-250 ppb for indole solution. nih.gov
Whole-Cell Biosensor Genetically engineered microorganisms produce a measurable signal (e.g., fluorescence) in response to the analyte.Indole, Indole-3-aldehyde (I3A)High specificity for indole; I3A detection range of 0.1–10 μM. acs.orgmdpi.com
Nanotip Array Sensor Differential pulse voltammetry measures oxidation peaks of analytes on a modified nanostructured electrode.Indole, Tryptamine, Indoxyl sulfateSensitive detection down to nM levels with high reproducibility (<5% RSD). researcher.life
Enzyme/Electrocatalysis Combination Enzymatic reaction product is detected electrochemically.Indoleamine 2,3-dioxygenase (IDO) activityDetection limit of 6.84 U/mL for IDO activity. nih.gov

Future Directions and Emerging Research Avenues for Methyl 4 Bromo 1h Indole 6 Carboxylate

Development of Greener and More Sustainable Synthetic Methodologies

The synthesis of functionalized indoles, including Methyl 4-bromo-1H-indole-6-carboxylate, is traditionally reliant on multi-step processes that can involve harsh reagents, metal catalysts, and significant solvent waste. The future of its synthesis lies in the adoption of green chemistry principles to improve efficiency and reduce environmental impact.

Key research efforts are focused on:

Catalyst-Free and Metal-Free Reactions: Innovative one-pot, multicomponent reactions are being developed that proceed without the need for metal catalysts, utilizing greener solvents like ethanol. These methods offer a high degree of atom economy and simplify purification processes. mdpi.comnih.gov

Photoredox and Electrocatalysis: The use of visible light and electrocatalytic methods represents a frontier in indole (B1671886) synthesis. nih.gov These techniques can activate C-H bonds and promote cyclization under exceptionally mild conditions, often using just H₂ as a byproduct. nih.gov

Milder Reaction Conditions: Modern palladium-catalyzed protocols have evolved to operate under much milder conditions (e.g., lower temperatures and pressures) and without the need for harsh Lewis bases, making the processes more sustainable. nih.govnih.gov

Alternative Reagents and Solvents: The exploration of benign solvents such as ionic liquids and supercritical CO₂ is underway to replace conventional volatile organic compounds. researchgate.net Additionally, catalyst-free methodologies using readily available starting materials are gaining traction for their simplicity and reduced waste. mdpi.com

Table 1: Comparison of Traditional vs. Emerging Green Synthetic Strategies for Indole Derivatives

Strategy Typical Conditions Advantages Challenges
Traditional (e.g., Fischer) Strong acids (H₂SO₄, PPA), high temperatures Well-established, versatile Harsh conditions, potential for side products, waste generation
Modern Pd-Catalyzed Pd(OAc)₂, PPh₃, 70 °C, 4 bar CO Milder conditions, no harsh Lewis bases Use of precious metals, ligand sensitivity
Multicomponent Reactions Ethanol, room temperature, no catalyst High atom economy, operational simplicity, green solvent Scope can be limited by starting material availability

| Visible-Light Photoredox | Ir(III) photosensitizer, visible light, mild temp. | Extremely mild conditions, H₂ as byproduct, high efficiency | Requires specialized photochemical reactors, catalyst cost |

Comprehensive Investigation of Structure-Activity and Structure-Property Relationships for Tailored Applications

To rationally design derivatives of this compound for specific applications, a deep understanding of its structure-activity relationships (SAR) and structure-property relationships (SPR) is essential. The bromine atom at the 4-position and the methyl carboxylate at the 6-position are key handles for modification and exert significant influence on the molecule's electronic and steric properties.

Future research in this area will involve:

Systematic Substituent Modification: Systematically altering substituents at various positions of the indole ring (N1, C2, C3, C5, C7) and studying the resulting changes in biological activity. For instance, studies on related indole carboxamides have shown that chloro or fluoro groups at the C5 position can enhance potency for certain receptors. ambeed.com

Role of Halogen Bonding: Investigating the role of the bromine atom in directing intermolecular interactions. Halogen bonds are increasingly recognized as important non-covalent interactions in ligand-receptor binding, and the bromine at the C4-position could be strategically exploited to enhance binding affinity and selectivity for biological targets.

Physicochemical Property Tuning: Correlating structural modifications with changes in key physicochemical properties like solubility, lipophilicity, and metabolic stability. For example, the introduction of specific alkyl groups can improve activity against Gram-positive bacteria by modifying the compound's lipophilicity.

Table 2: Influence of Substituent Position on the Biological Activity of Indole Scaffolds

Position of Modification Type of Substituent Resulting Effect on Activity Example Target/Application
Indole N1 Methylation Loss of inhibitory activity IDO1/TDO Inhibition nih.gov
Indole C3 Short alkyl groups Enhanced potency CB1 Receptor Modulation ambeed.com
Indole C5 Chloro or Fluoro Enhanced potency CB1 Receptor Modulation ambeed.com

| Indole C6 | Acetamido or Ethylamino group | Increased inhibitory activity | IDO1/TDO Inhibition nih.gov |

Exploration of Novel Biological Targets and Therapeutic Modalities Beyond Current Research

While indole derivatives are well-established scaffolds in drug discovery, this compound provides a starting point for exploring novel and challenging biological targets. Its unique substitution pattern makes it a candidate for developing inhibitors for enzymes and receptors implicated in a range of diseases.

Emerging therapeutic targets for derivatives include:

Protein Kinases: Indole-6-carboxylic acid derivatives have been identified as promising scaffolds for targeting receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial in cancer progression. researchgate.net Similarly, 5-bromoindole (B119039) derivatives have shown potent EGFR inhibitory activity. d-nb.info

Metabolic Enzymes in Oncology: The enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are key targets in tumor immunotherapy. Indole-2-carboxylic acids have been identified as dual inhibitors of these enzymes, and further modification could lead to potent new cancer therapies. nih.gov

Viral Enzymes: HIV-1 integrase, an essential enzyme for viral replication, has been shown to be a target for indole-2-carboxylic acid derivatives. The indole nucleus can chelate with the Mg²⁺ ions in the enzyme's active site, providing a clear mechanism for inhibition. beilstein-journals.org

Allosteric Modulator Sites: Beyond active sites, indole-based structures are being investigated as allosteric modulators of receptors like the CB1 receptor. This offers a more nuanced approach to modulating receptor activity compared to traditional agonists or antagonists. ambeed.com

Integration into Supramolecular Assemblies and Nanotechnology Applications

The application of this compound is poised to expand beyond single-molecule therapeutics into the realms of supramolecular chemistry and nanotechnology. The planar, aromatic structure of the indole core makes it an ideal component for building larger, functional assemblies.

Future avenues of exploration include:

Drug Delivery Systems: Indole-based antitumor agents are being incorporated into nanotechnology formulations to improve their clinical utility. mdpi.com Encapsulating derivatives of this compound within polymeric nanoparticles or liposomes could enhance solubility, protect the drug from degradation, and enable targeted delivery to cancer cells, thereby reducing systemic toxicity. mdpi.com

Macrocycle Synthesis: The indole scaffold has been successfully used to prepare macrocyclic structures with potent antimicrobial and anticancer properties. mdpi.com The functional groups on this compound make it a suitable candidate for incorporation into such macrocycles through coordination-driven self-assembly or covalent synthesis.

Self-Assembling Materials: The indole ring can participate in non-covalent interactions such as π-π stacking and hydrogen bonding, which are fundamental to self-assembly processes. By modifying the carboxylate group to an amide or other functional group capable of directional hydrogen bonding, it may be possible to design derivatives that self-assemble into well-defined nanostructures like gels, fibers, or vesicles for applications in materials science and biomedicine.

Advanced Computational Modeling for Predictive Design and High-Throughput Screening

As the complexity of biological targets and material science applications grows, in silico methods are becoming indispensable for accelerating the research and development process. Advanced computational modeling can guide the synthesis of this compound derivatives with a higher probability of success.

Key computational approaches include:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of indole derivatives to their biological targets. Docking studies have been instrumental in identifying promising EGFR/VEGFR-2 inhibitors derived from indole-6-carboxylic acid and 5-bromoindole-2-carboxylic acid. researchgate.netd-nb.info

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole derivatives, 2D-QSAR has been used to link molecular descriptors (e.g., electronic and topological properties) to antibacterial activity, enabling the prediction of potency for new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-receptor complex over time, revealing key interactions and conformational changes that are not apparent from static docking poses. This can be used to assess the stability of binding and refine inhibitor design.

High-Throughput Virtual Screening (HTVS): Large virtual libraries of derivatives based on the this compound scaffold can be rapidly screened against the 3D structures of various biological targets. This approach allows for the efficient identification of promising hit compounds for further experimental validation.

Table 3: Application of Computational Techniques in the Study of Indole Derivatives

Computational Technique Application Insights Gained Reference
Molecular Docking Predicting binding modes of inhibitors Identification of key interactions with EGFR/VEGFR-2 active sites researchgate.net
2D-QSAR Modeling antibacterial activity Correlation of molecular descriptors with antibacterial potency

| Binding Mode Analysis | Understanding inhibitor-enzyme interactions | Elucidation of π-π stacking interactions with viral DNA in HIV-1 integrase | beilstein-journals.org |

Optimization of Industrial-Scale Synthesis and Production Protocols

For this compound and its derivatives to be viable for commercial applications, particularly in the pharmaceutical industry, scalable and efficient manufacturing processes are required. Research is moving beyond laboratory-scale synthesis to address the challenges of large-scale production.

Future developments in this area will focus on:

Continuous Flow Chemistry: The use of continuous flow reactors offers significant advantages over traditional batch processing for industrial production. This technology allows for precise control over reaction parameters like temperature and pressure, leading to higher yields, improved purity, and enhanced safety and reproducibility.

Enzymatic Resolutions: For producing enantiomerically pure derivatives, biocatalysis offers a green and highly selective alternative to classical resolution methods. Lipase-catalyzed asymmetric hydrolysis has been successfully applied to indole ester intermediates at an industrial scale, achieving high enantiomeric excess (>99%) and demonstrating the feasibility of this approach.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and increase yields for the synthesis of indole derivatives. This technology has been successfully scaled up to produce multi-gram quantities of complex indole compounds, demonstrating its potential for efficient, large-scale production.

Process Analytical Technology (PAT): The implementation of PAT tools for real-time monitoring of reaction progress and critical quality attributes will be crucial for optimizing and controlling large-scale manufacturing processes, ensuring consistent product quality and minimizing batch failures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-bromo-1H-indole-6-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Start with bromination of a pre-functionalized indole scaffold. For example, bromine can be introduced at the 4-position of a 6-carboxylate-substituted indole using N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., DMF/H2SO4). Esterification with methanol via Fischer esterification or coupling reagents (e.g., DCC/DMAP) ensures retention of the methyl ester group .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.1–1.3 equiv NBS) and temperature (0–25°C) to minimize over-bromination. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers handle safety and waste management for this compound?

  • Safety Protocols : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods due to potential irritancy of indole derivatives. Avoid skin contact, as brominated indoles may exhibit cytotoxicity .
  • Waste Disposal : Collect organic waste in halogen-compatible containers. Neutralize acidic byproducts (e.g., H2SO4) before disposal. Collaborate with certified waste management services for brominated compound handling .

Q. What analytical techniques are essential for characterizing purity and structure?

  • Core Methods :

  • NMR : Confirm substitution patterns (e.g., ¹H NMR: δ ~7.5–8.0 ppm for aromatic protons; ¹³C NMR: δ ~165–170 ppm for ester carbonyl).
  • LC-MS : Verify molecular ion peaks ([M+H]+ at m/z 268.97 for C10H8BrNO2) and check for bromine isotopic signatures .
    • Supplementary Data : Elemental analysis (C, H, N) to validate stoichiometry.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies between NMR and X-ray crystallography data may arise from dynamic effects (e.g., rotational isomers).
  • Resolution :

Perform variable-temperature NMR to identify conformational exchange.

Use single-crystal X-ray diffraction (SHELXL ) to resolve positional ambiguities.

Cross-validate with DFT calculations (e.g., Gaussian) to model electronic environments .

Q. What strategies optimize cross-coupling reactions involving this compound?

  • Palladium-Catalyzed Coupling : For Suzuki-Miyaura reactions, use Pd(PPh3)4 (2–5 mol%) with arylboronic acids in THF/Na2CO3 (60°C, 12–24 hrs).
  • Challenges : Steric hindrance at the 4-bromo position may reduce reactivity. Mitigate with microwave-assisted synthesis (100°C, 30 mins) or bulkier ligands (XPhos) .
  • Monitoring : Track coupling efficiency via GC-MS or ¹H NMR (disappearance of bromoindole signals).

Q. How is this compound applied in protein-templated drug discovery?

  • Case Study : The 4-bromo substituent serves as a handle for late-stage functionalization in kinase inhibitors. For example, it can undergo Buchwald-Hartwig amination to introduce pharmacophores targeting ATP-binding pockets .
  • Experimental Design :

Screen against protein targets (e.g., FLT3 kinase) using SPR or fluorescence polarization.

Co-crystallize derivatives with proteins (PDB deposition via SHELX ) to study binding modes.

Q. What are the implications of crystallographic disorder in structural studies?

  • Analysis : Disorder in the methyl ester or bromine positions can skew electron density maps.
  • Mitigation :

  • Refine using SHELXL’s PART and SUMP instructions to model disorder .
  • Apply anisotropic displacement parameters (ADPs) for heavy atoms (Br, O).
  • Validate with Hirshfeld surface analysis (CrystalExplorer) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.